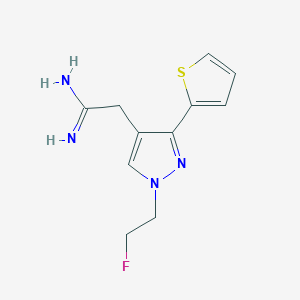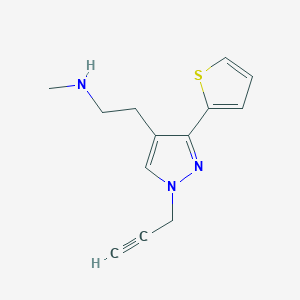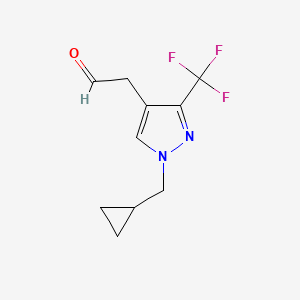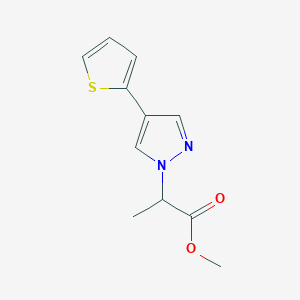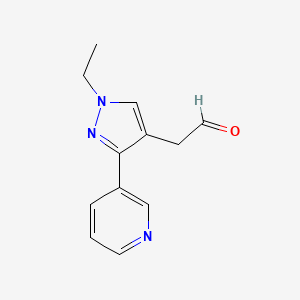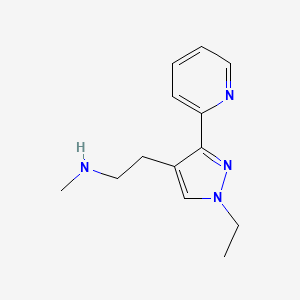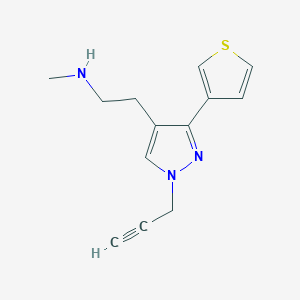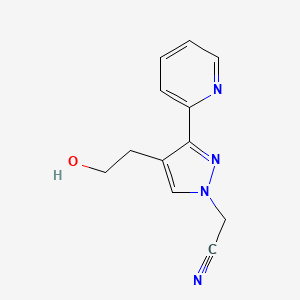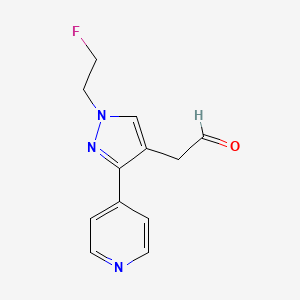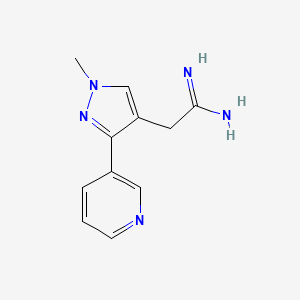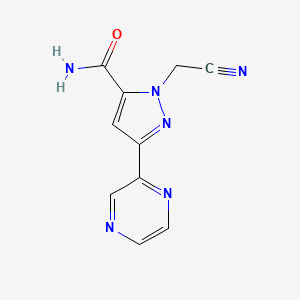
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reacting pyridine/isoquinolinium with cyanomethyl halides. This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with 75% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the Fourier-transform Raman and infrared spectra were used for the analysis of 1-(pyrazin-2-yl)piperidin-2-ol .Scientific Research Applications
Medicinal Chemistry
This compound has potential applications in the development of new drugs. Its structure, which includes both pyrazole and pyrazinyl groups, could be useful in creating molecules with specific pharmacological activities. For instance, pyrazole derivatives are known for their anti-inflammatory and analgesic properties .
Agriculture
In agriculture, such compounds can be explored for their role as chemical intermediates in the synthesis of agrochemicals. The pyrazinyl moiety, in particular, is a common feature in molecules with herbicidal and fungicidal activities .
Material Science
The compound’s robust heterocyclic framework makes it a candidate for creating new materials, including polymers and coatings that require thermal stability and chemical resistance. Its potential for creating luminescent materials also opens up applications in optoelectronic devices .
Environmental Science
Derivatives of this compound could be investigated for environmental applications, such as the development of sensors for pollutants or as intermediates in the synthesis of compounds that can neutralize hazardous substances .
Biochemistry
In biochemistry, the compound could be used in the study of enzyme inhibition, given that pyrazole derivatives often interact with enzymes’ active sites. This interaction can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Pharmacology
The compound’s potential as a pharmacophore means it could be central to the development of new therapeutic agents. Its structural features may be beneficial in modulating biological targets, which is crucial in the drug discovery process .
Analytical Chemistry
In analytical chemistry, such compounds can be used as standards or reagents in the development of analytical methods. Their unique chemical properties can aid in the detection and quantification of various substances .
Chemical Synthesis
Lastly, this compound can serve as a building block in organic synthesis, helping chemists construct more complex molecules. Its reactive sites make it a versatile intermediate for various chemical reactions .
Safety and Hazards
Future Directions
The synthetic methods and biological activities of similar compounds will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, more research is needed to clearly understand the action mechanisms of these compounds .
properties
IUPAC Name |
2-(cyanomethyl)-5-pyrazin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-1-4-16-9(10(12)17)5-7(15-16)8-6-13-2-3-14-8/h2-3,5-6H,4H2,(H2,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHITDWHWPCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



